2-溴-4-(2-甲氧基乙氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

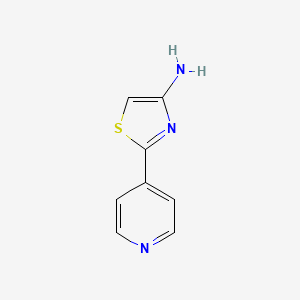

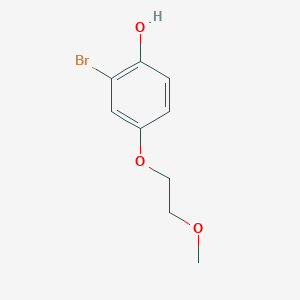

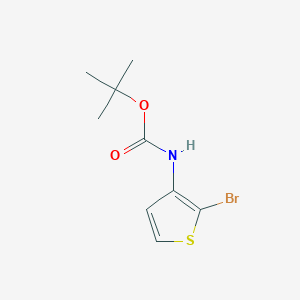

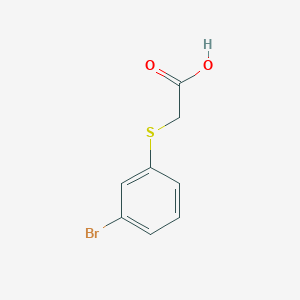

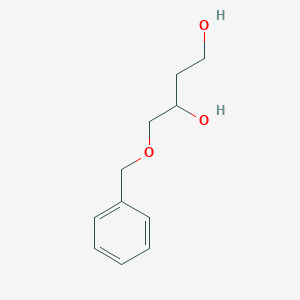

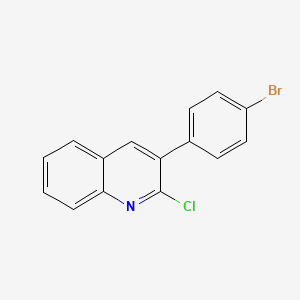

2-Bromo-4-(2-methoxyethoxy)phenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a bromine atom and a methoxyethoxy group attached to a phenol ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves the reaction of benzoic acids with methoxylated bromophenols. In one study, novel bromophenols were synthesized and demonstrated powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) . Another related compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized using vanillin and anisidine with a high yield, indicating the efficiency of the synthetic method employed .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using spectroscopic methods and X-ray diffraction. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing intermolecular contacts and optimized geometry through density functional theory (DFT) . Similarly, the structure of (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol was determined by X-ray diffraction, showing the preference of the enol form and stability arising from hyperconjugative interactions and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Bromophenol derivatives can undergo various chemical reactions, including interactions with DNA bases, as investigated using the electrophilicity-based charge transfer (ECT) method . The hydrolysis of 2-bromo-4-dibromomethylphenol in aqueous dioxane was studied, leading to the formation of 3-bromo-4-hydroxybenzaldehyde, with the reaction rate influenced by bromide ion concentration .

Physical and Chemical Properties Analysis

The physical properties of bromophenol derivatives, such as melting points and solubility, have been characterized. For example, the synthesized 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compound was observed to be a greenish-gray solid with a melting point range of 128-130°C and was slightly soluble in water . The chemical properties, including antioxidant activity, were evaluated using assays like DPPH, with some compounds showing significant antioxidant potential . Theoretical calculations, such as natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP), provide insights into the electronic properties and reactivity of these compounds .

科学研究应用

Use in Organic Chemistry

“2-Bromo-4-(2-methoxyethoxy)phenol” is used in the field of organic chemistry . It’s a brown liquid with a molecular weight of 247.09 .

Application

It’s used as a building block in the synthesis of various organic compounds .

Method of Application

The compound can be used in bromination reactions. For example, it can be used in the mono ortho-bromination of phenolic building blocks by NBS (N-Bromosuccinimide) in short reaction times (15–20 min) using ACS-grade methanol as a solvent .

Results

The reactions can be conducted on phenol, naphthol, and biphenol substrates, giving yields of more than 86% on a gram scale . The reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .

Use in Polymer Chemistry

Application

“2-Bromo-4-(2-methoxyethoxy)phenol” is used in the field of polymer chemistry . It’s used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Method of Application

The compound can be incorporated into polymers during the polymerization process. This can be done by adding it to the monomer mixture before the polymerization reaction .

Results

The addition of “2-Bromo-4-(2-methoxyethoxy)phenol” to polymers can enhance their thermal stability and flame resistance. This makes the resulting materials more suitable for use in various industries .

Use in Medicinal Chemistry

Application

“2-Bromo-4-(2-methoxyethoxy)phenol” has potential biological activities, including anti-tumor and anti-inflammatory effects .

Method of Application

The compound can be used in the synthesis of bioactive natural products. For example, it can be used in the synthesis of benzoxaborole β-lactamase inhibitors .

Results

The resulting bioactive compounds can have potential therapeutic effects. For example, benzoxaborole β-lactamase inhibitors can be used in the treatment of bacterial infections .

Use in Material Science

Application

“2-Bromo-4-(2-methoxyethoxy)phenol” is used in the field of material science . It’s used in the production of various materials due to its ability to improve these materials’ thermal stability and flame resistance .

Method of Application

The compound can be incorporated into materials during the production process. This can be done by adding it to the material mixture before the production process .

Results

The addition of “2-Bromo-4-(2-methoxyethoxy)phenol” to materials can enhance their thermal stability and flame resistance. This makes the resulting materials more suitable for use in various industries .

Use in Pharmaceutical Chemistry

Application

“2-Bromo-4-(2-methoxyethoxy)phenol” has potential biological activities, including anti-tumor and anti-inflammatory effects . It’s used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

Method of Application

The compound can be used in the synthesis of bioactive natural products. For example, it can be used in a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .

Results

The resulting bioactive compounds can have potential therapeutic effects. For example, aryl 1-indanylketone inhibitors can be used in the treatment of diseases related to the human peptidyl prolyl cis/trans isomerase Pin1 .

属性

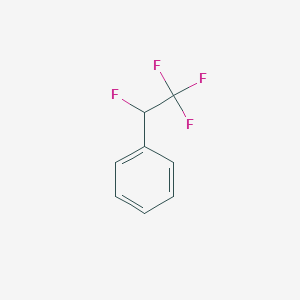

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQDBWKQGYANFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536436 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-methoxyethoxy)phenol | |

CAS RN |

52076-14-9 |

Source

|

| Record name | 2-Bromo-4-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)